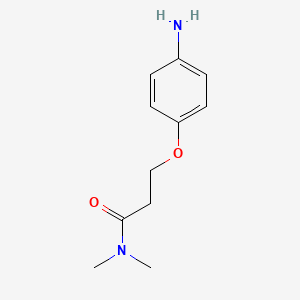

3-(4-aminophenoxy)-N,N-dimethylpropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-(4-aminophenoxy)-N,N-dimethylpropanamide |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)11(14)7-8-15-10-5-3-9(12)4-6-10/h3-6H,7-8,12H2,1-2H3 |

InChI Key |

WKWFUDUYKKBNMS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCOC1=CC=C(C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Aminophenoxy N,n Dimethylpropanamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3-(4-aminophenoxy)-N,N-dimethylpropanamide reveals two primary bond disconnections that guide the identification of key precursors. The first is the ether linkage, and the second is the amide bond.

Figure 1. Retrosynthetic analysis of this compound.

This analysis points to two main classes of starting materials: aminophenol derivatives and propanamide core precursors.

Aminophenol Derivatives as Starting Materials

The core of one of the primary precursors is 4-aminophenol. This readily available starting material provides the foundational phenyl ring and the amino group. In many synthetic strategies, the amino or hydroxyl group of 4-aminophenol may be protected to prevent unwanted side reactions during the formation of the ether or amide bonds.

Table 1: Common Protecting Groups for Aminophenols

| Functional Group | Protecting Group | Abbreviation |

| Amino (-NH₂) | Acetyl | Ac |

| Amino (-NH₂) | tert-Butoxycarbonyl | Boc |

| Hydroxyl (-OH) | Benzyl | Bn |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS |

The choice of protecting group is crucial and depends on the subsequent reaction conditions. For instance, an acetyl group can be introduced by reacting 4-aminophenol with acetic anhydride and removed under basic or acidic conditions.

Propanamide Core Precursors and Their Preparation

The propanamide core, specifically a 3-substituted-N,N-dimethylpropanamide, serves as the other key precursor. The substituent at the 3-position is typically a leaving group, such as a halogen (Cl, Br, I), which is suitable for nucleophilic substitution reactions.

The preparation of these precursors can be achieved through several routes. One common method involves the reaction of 3-halopropionyl chloride with dimethylamine (B145610). This reaction is typically carried out in an organic solvent and may be performed at reduced temperatures to control the exothermic reaction.

Alternatively, acrylic acid or its esters can serve as a starting point. The reaction of acryloyl chloride with dimethylamine yields N,N-dimethylacrylamide. Subsequent hydrohalogenation can then introduce the halogen at the 3-position.

Optimized Reaction Pathways and Synthetic Schemes

With the key precursors identified, the focus shifts to constructing the target molecule through optimized reaction pathways. The formation of the ether and amide bonds are the two critical steps in the synthesis.

Etherification Strategies for Phenoxy Linkage Formation

The formation of the phenoxy ether linkage is a pivotal step in the synthesis of this compound. The Williamson ether synthesis and the Ullmann condensation are two of the most prominent strategies employed for this transformation.

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. In this context, 4-aminophenol is deprotonated with a base, such as sodium hydroxide or potassium carbonate, to form the more nucleophilic phenoxide. This is then reacted with a 3-halo-N,N-dimethylpropanamide. This reaction is a classic SN2 reaction, and its success is often dependent on the nature of the leaving group on the propanamide precursor, with iodide being the most reactive, followed by bromide and chloride.

The Ullmann condensation offers an alternative, particularly for less reactive aryl halides. This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. While traditionally used for the synthesis of biaryls, modern variations of the Ullmann reaction are effective for the formation of diaryl ethers and alkyl aryl ethers. In this synthesis, a protected 4-aminophenol could be coupled with a suitable propanamide precursor in the presence of a copper catalyst.

Amidation Reactions and Amide Bond Formation

The formation of the amide bond is another critical step. If the synthetic strategy involves creating the ether linkage first, the resulting 3-(4-aminophenoxy)propanoic acid would need to be converted to the corresponding N,N-dimethylamide.

This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with dimethylamine to form the desired amide.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with dimethylamine, avoiding the need for the acyl chloride intermediate.

Table 2: Common Peptide Coupling Reagents

| Reagent | Abbreviation |

| Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

Catalytic Approaches in Targeted Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, both copper- and palladium-based catalysts have shown significant utility.

Copper-catalyzed cross-coupling reactions , such as the Ullmann condensation mentioned earlier, are particularly effective for the formation of the C-O ether bond. The use of ligands can significantly enhance the efficiency and substrate scope of these reactions.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, can also be envisioned in alternative synthetic routes. For instance, a route could involve the coupling of an aryl halide (e.g., 1-bromo-4-nitrobenzene) with 3-hydroxy-N,N-dimethylpropanamide, followed by reduction of the nitro group and subsequent functionalization. Palladium catalysts are also instrumental in chemoselective arylations. For instance, specific catalyst systems can selectively target either the N- or O-arylation of aminophenols, providing a high degree of control over the synthetic outcome. nih.govscispace.com

The choice of catalyst and reaction conditions can be fine-tuned to optimize the yield and purity of the final product.

Protecting Group Chemistry in Multi-step Synthesis

The structure of this compound features two reactive functional groups: an amino group and a phenoxy ether linkage. The synthesis typically proceeds via a Williamson ether synthesis, where the phenoxide of 4-aminophenol is reacted with a suitable 3-halopropanamide. However, the presence of the nucleophilic amino group on the phenol (B47542) ring can lead to undesired side reactions, such as N-alkylation. To circumvent this, a protecting group strategy is often employed. organic-chemistry.orglibretexts.org

A plausible synthetic route involves the following key steps:

Protection of the amino group of 4-aminophenol: The amino group of 4-aminophenol is first protected to prevent its reaction in the subsequent etherification step. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Benzyl. chemistrytalk.org The choice of protecting group is critical and depends on its stability under the conditions of the subsequent steps and the ease of its removal. organic-chemistry.org

Williamson Ether Synthesis: The protected 4-aminophenol is then reacted with 3-chloro-N,N-dimethylpropanamide in the presence of a base (e.g., K₂CO₃, NaH) to form the ether linkage. This reaction is a classical Williamson ether synthesis.

Deprotection: The final step involves the removal of the protecting group to yield the target compound, this compound. The deprotection conditions must be chosen carefully to avoid cleavage of the newly formed ether or amide bonds. For instance, a Boc group can be removed under acidic conditions. wikipedia.org

The selection of an appropriate protecting group is paramount for the success of the synthesis. An ideal protecting group should be easy to introduce, stable to the reaction conditions of the subsequent steps, and easy to remove in high yield. organic-chemistry.org

Table 1: Comparison of Common Protecting Groups for the Amino Group in the Synthesis of this compound

| Protecting Group | Protection Reagent | Deprotection Conditions | Advantages | Disadvantages |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) or HCl | Stable to a wide range of non-acidic conditions. | Sensitive to strong acids. |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic hydrogenation (e.g., H₂/Pd-C) | Stable to acidic and basic conditions. | Requires specialized equipment for hydrogenation. |

| Acetyl (Ac) | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis | Readily available and inexpensive reagents. | Can be difficult to remove selectively in the presence of other ester or amide groups. |

Purification Techniques and Yield Optimization Studies

Chromatographic Separation Protocols

Purification of the final product, this compound, as well as the intermediates, is crucial to obtain a high-purity compound. Column chromatography is a widely used technique for this purpose. Given the polar nature of the amino and amide functionalities, a silica gel stationary phase is commonly employed.

The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient elution method, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For a compound like this compound, a mixture of a non-polar solvent such as hexane or dichloromethane and a polar solvent like ethyl acetate or methanol would be suitable. The presence of the basic amino group can sometimes lead to tailing of the peak on the silica gel column. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.

Table 2: Hypothetical Chromatographic Conditions for the Purification of this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1) with 0.5% Triethylamine |

| Detection | UV at 254 nm |

| Expected Rf | ~0.4 in Hexane:Ethyl Acetate (1:1) |

Crystallization and Recrystallization Methodologies

Crystallization is a powerful technique for the final purification of solid compounds. The selection of an appropriate solvent system is key to successful crystallization. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of well-defined crystals upon cooling. For aromatic amides and amines, a variety of solvents can be considered. youtube.compitt.edu

For this compound, a moderately polar solvent or a mixture of solvents is likely to be effective. Potential solvent systems for recrystallization could include ethanol, isopropanol, ethyl acetate, or a mixture of a good solvent (like ethanol) and a poor solvent (like water or hexane). youtube.comrochester.edu The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization.

Table 3: Potential Solvents for the Recrystallization of this compound

| Solvent/Solvent System | Polarity | Expected Solubility |

| Ethanol | Polar Protic | High at boiling, moderate at room temperature |

| Ethyl Acetate | Moderately Polar | Good at boiling, lower at room temperature |

| Toluene | Non-polar | Moderate at boiling, low at room temperature |

| Ethanol/Water | Polar Mixture | High in hot ethanol, precipitates with addition of water |

| Ethyl Acetate/Hexane | Mixed Polarity | Dissolves in ethyl acetate, precipitates with addition of hexane |

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the choice of solvents, reagents, and reaction conditions.

Use of Safer Solvents: Traditional solvents used in organic synthesis, such as dichloromethane and dimethylformamide (DMF), have environmental and health concerns. Replacing these with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, would enhance the sustainability of the process.

Catalysis: The use of catalytic methods instead of stoichiometric reagents is a cornerstone of green chemistry. For the amide formation step in the synthesis of the starting material, 3-chloro-N,N-dimethylpropanamide, catalytic methods for direct amidation of carboxylic acids are being explored to replace traditional coupling agents that generate significant waste. mdpi.com

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. scirp.org

Renewable Feedstocks: While the immediate precursors for this synthesis are typically derived from petrochemical sources, long-term green chemistry goals would involve sourcing starting materials like 4-aminophenol from renewable biomass.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignmentfluorochem.co.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(4-aminophenoxy)-N,N-dimethylpropanamide, both ¹H and ¹³C NMR are employed to assign the specific chemical environment of each proton and carbon atom.

In ¹H NMR, the aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' system, due to the electronic effects of the amino and ether substituents. The protons of the propionamide (B166681) chain will manifest as two triplets, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups. The two N-methyl groups are chemically equivalent and will therefore produce a single sharp signal (singlet) in the upfield region of the spectrum. The protons of the primary amine (-NH₂) typically appear as a broad singlet.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum would show signals corresponding to the carbonyl carbon of the amide, the aromatic carbons (with C-O and C-N carbons being distinct from the C-H carbons), the two methylene carbons of the ethyl bridge, and the N-methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound ¹H NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to -O) | 6.80 - 6.90 | Doublet |

| Aromatic (2H, ortho to -NH₂) | 6.60 - 6.70 | Doublet |

| Amine (-NH₂) | ~3.50 | Broad Singlet |

| Methylene (-O-CH₂-) | ~4.10 | Triplet |

| Methylene (-CH₂-C=O) | ~2.70 | Triplet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 170 - 173 |

| Aromatic (C-O) | 151 - 153 |

| Aromatic (C-N) | 140 - 142 |

| Aromatic (CH, ortho to -O) | 116 - 118 |

| Aromatic (CH, ortho to -N) | 115 - 117 |

| Methylene (-O-CH₂-) | 65 - 68 |

| N,N-dimethyl (-N(CH₃)₂) | 35 - 38 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound (molecular formula C₁₁H₁₆N₂O₂), the expected exact molecular weight is approximately 208.12 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺) and several characteristic fragment ions. Key fragmentation pathways would likely involve the cleavage of the ether linkage and the bonds adjacent to the amide group.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 208.12 | Molecular Ion |

| C₄H₁₀NO⁺ | 88 | Fragment from cleavage of the C-O ether bond (N,N-dimethylpropanamide moiety) |

| C₇H₈NO⁺ | 122 | Fragment from cleavage of the CH₂-CH₂ bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display distinct absorption bands corresponding to its key structural features. The N-H stretching of the primary amine, the C=O stretching of the tertiary amide, and the C-O stretching of the aryl ether are particularly diagnostic.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 2960 |

| Amide (C=O) | Stretch | 1630 - 1680 |

| Aromatic (C=C) | Stretch | 1500 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1230 - 1270 |

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase method, utilizing a C18 stationary phase, is typically employed. The mobile phase would likely consist of a gradient mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic ring exhibits strong absorbance (typically around 240-290 nm). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can also be used for purity analysis, provided the compound has sufficient volatility and thermal stability. The compound would be vaporized and passed through a capillary column containing a suitable stationary phase (e.g., a polar phase like wax or a mid-polarity phase like a phenyl-substituted polysiloxane). A flame ionization detector (FID) would provide a robust response for quantitative analysis, while a nitrogen-phosphorus detector (NPD) could offer enhanced sensitivity and selectivity.

Table 4: Typical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | C18 silica | Acetonitrile/Water gradient | UV-Vis Absorbance |

| GC | Polar (e.g., Wax) or Mid-Polar (e.g., 5% Phenyl Polysiloxane) | Helium or Nitrogen | Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govnih.gov This method can provide unambiguous confirmation of the compound's structure, including bond lengths, bond angles, and torsional angles.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov For this compound, a crystal structure would reveal the conformation of the propanamide side chain relative to the aminophenoxy ring and detail any intermolecular interactions, such as hydrogen bonding involving the primary amine group, which dictate the crystal packing.

Table 5: Structural Parameters Determined by X-ray Crystallography

| Parameter Type | Examples |

|---|---|

| Bond Lengths | C-C, C-O, C-N, C=O, N-H, C-H |

| Bond Angles | C-O-C, O-C-C, C-C-N, C-N-C |

| Torsional Angles | Defines the spatial relationship between atoms (molecular conformation) |

| Unit Cell Dimensions | a, b, c, α, β, γ (defines the crystal lattice) |

| Intermolecular Interactions | Hydrogen bonds, van der Waals contacts |

Computational and Theoretical Investigations of 3 4 Aminophenoxy N,n Dimethylpropanamide

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3-(4-aminophenoxy)-N,N-dimethylpropanamide. These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

Typical DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and compute various electronic properties. nih.govrsc.org The optimized structure reveals key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

The electronic properties derived from these calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For molecules containing electron-rich aromatic systems and amide groups, the HOMO is often localized on the aminophenoxy moiety, while the LUMO may be distributed across the propanamide portion.

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species. In this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density, while the hydrogen atoms of the amine group would be electron-deficient.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the bonding characteristics. NBO analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hydrogen bonds. nih.gov

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Mulliken Atomic Charge on Amino N | -0.85 e |

| Mulliken Atomic Charge on Amide O | -0.60 e |

Note: The values in this table are representative and based on typical DFT calculations for similar molecules.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from several rotatable single bonds, makes conformational analysis a critical aspect of its theoretical investigation. nih.gov Understanding the preferred conformations is essential as they can significantly influence the molecule's biological activity and physical properties.

Conformational analysis is typically performed by systematically rotating the dihedral angles of the key rotatable bonds and calculating the potential energy of each resulting conformer. chemistrysteps.com For this molecule, the important dihedral angles include the C-O-C-C of the ether linkage and the C-C-N-C of the amide group. The results of such an analysis can be visualized in a potential energy surface plot, which shows the low-energy conformations. It is expected that the molecule will adopt conformations that minimize steric hindrance and maximize favorable intramolecular interactions. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's conformational landscape. nih.gov By simulating the motion of the atoms over time, MD can explore the accessible conformations and the transitions between them. bu.edu These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. mdpi.com MD simulations can reveal the flexibility of different parts of the molecule and the time scales of conformational changes. nih.gov

Table 2: Key Dihedral Angles and Relative Energies of Low-Energy Conformers

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178° | 15° | 0.0 |

| 2 | -65° | 10° | 1.2 |

| 3 | 70° | 170° | 2.5 |

Note: The values in this table are hypothetical and serve to illustrate the expected results from a conformational analysis.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov For this compound, the prediction of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. nih.gov By analyzing the vibrational modes, each calculated peak can be assigned to a specific functional group, such as the N-H stretching of the primary amine, the C=O stretching of the amide, and the C-O stretching of the ether. researchgate.net These theoretical predictions can be compared with experimental IR spectra to confirm the molecule's structure.

Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule. By comparing the calculated and experimental chemical shifts, the structure and conformation of the molecule can be further validated.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment |

| IR | Vibrational Frequency | 3450 cm⁻¹ | N-H stretch (amine) |

| IR | Vibrational Frequency | 1650 cm⁻¹ | C=O stretch (amide) |

| IR | Vibrational Frequency | 1240 cm⁻¹ | C-O stretch (ether) |

| ¹H NMR | Chemical Shift | 6.8 ppm | Aromatic protons |

| ¹H NMR | Chemical Shift | 3.0 ppm | N-CH₃ protons |

| ¹³C NMR | Chemical Shift | 172 ppm | C=O (amide) carbon |

| ¹³C NMR | Chemical Shift | 150 ppm | Aromatic C-O carbon |

Note: The values in this table are representative and based on typical computational predictions for molecules with similar functional groups.

Reaction Mechanism Studies in silico for Proposed Synthetic Pathways

Computational chemistry can be used to investigate the reaction mechanisms of the proposed synthetic pathways for this compound. acs.org This can provide valuable insights into the feasibility of a reaction, the stability of intermediates, and the height of the activation energy barriers.

A plausible synthetic route for this molecule could involve a Williamson ether synthesis to form the aminophenoxy ether, followed by an amidation reaction. researchgate.netrsc.org Computational studies can model these reaction steps to determine the transition state structures and their corresponding activation energies. nih.gov By comparing the activation energies of different possible pathways, the most favorable reaction conditions can be predicted.

For the Williamson ether synthesis, calculations would focus on the nucleophilic attack of the phenoxide on an appropriate alkyl halide. For the amidation step, the reaction between a carboxylic acid derivative and dimethylamine (B145610) could be modeled. libretexts.orglibretexts.orgnih.gov These studies can also shed light on the role of catalysts and solvents in the reaction. acs.orgresearchgate.net

Table 4: Hypothetical Activation Energies for Key Synthetic Steps

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product |

| Ether Synthesis | 4-aminophenol + 3-chloro-N,N-dimethylpropanamide | 25 | This compound |

| Amidation | 3-(4-aminophenoxy)propanoic acid + dimethylamine | 35 | This compound |

Note: The values in this table are for illustrative purposes and represent plausible results from in silico reaction mechanism studies.

Molecular Docking and Interaction Studies in Hypothetical Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, such as a protein. nih.gov This is particularly relevant for drug discovery, where the goal is to design molecules that can bind to a specific biological target. nih.govresearchgate.neteijppr.com

In a hypothetical scenario, this compound could be docked into the active site of a protein of interest. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity. plos.orgsemanticscholar.org

The results of a docking study can reveal the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.govresearchgate.net For example, the amino group of the ligand could act as a hydrogen bond donor, while the amide oxygen could act as a hydrogen bond acceptor. The aromatic rings can participate in pi-pi stacking interactions with aromatic residues in the protein. This information can be used to optimize the structure of the ligand to improve its binding affinity and selectivity.

Table 5: Hypothetical Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | Asp165 | Hydrogen Bond (with NH₂) |

| Kinase A | Phe80 | Pi-Pi Stacking | |

| Protease B | -7.2 | Gly102 | Hydrogen Bond (with C=O) |

| Protease B | Leu25 | Hydrophobic Interaction |

Note: This table presents hypothetical data from a molecular docking study to illustrate the type of information that can be obtained.

Role As a Key Chemical Intermediate and Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Phenoxy-Substituted Amides and Related Analogues

The primary aromatic amine of 3-(4-aminophenoxy)-N,N-dimethylpropanamide is a readily available nucleophile for the formation of new amide bonds. This reaction is fundamental in organic chemistry and is frequently employed in the synthesis of pharmaceuticals and other functional materials. The compound can react with various acylating agents, such as carboxylic acids (often requiring activation), acid chlorides, and anhydrides, to yield a diverse range of N-substituted phenoxy amides.

These transformations are typically efficient and allow for the introduction of a wide variety of substituents, thereby modifying the properties of the resulting molecule. The general reaction involves the attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. nih.govyoutube.com Catalysts or coupling agents are often employed to facilitate the reaction, especially when starting from carboxylic acids, to avoid the formation of unreactive ammonium (B1175870) carboxylate salts. nih.gov

Table 1: Examples of Amide Bond Formation Reactions

| Acylating Agent | Reaction Partner | Resulting Product Class |

|---|---|---|

| Carboxylic Acid (+ Activator) | This compound | N-(4-(3-(dimethylamino)-3-oxopropoxy)phenyl)amides |

| Acid Chloride | This compound | N-(4-(3-(dimethylamino)-3-oxopropoxy)phenyl)amides |

| Acid Anhydride | This compound | N-(4-(3-(dimethylamino)-3-oxopropoxy)phenyl)amides |

The resulting phenoxy-substituted amide analogues are prevalent scaffolds in medicinal chemistry and materials science, and the use of this compound as a precursor provides a straightforward route to these important molecular structures.

Integration into Heterocyclic Ring Systems and Polycyclic Architectures

The aniline (B41778) moiety within this compound is a classic starting point for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. researchgate.net These ring systems are core components of many natural products and pharmaceuticals. rsc.org Through well-established cyclization reactions, the aminophenoxy core can be integrated into more rigid and complex heterocyclic and polycyclic frameworks.

For instance, condensation of the primary amine with 1,3-dicarbonyl compounds can lead to the formation of substituted quinolines via the Combes quinoline (B57606) synthesis. Similarly, reaction with α-haloketones followed by cyclization (the Hantzsch pyrrole (B145914) synthesis) can yield substituted pyrroles. The synthesis of fused four-ring heterocycles from simple phenylic precursors in a single step highlights the potential for complex structures to arise from aniline-like intermediates. rsc.orgrsc.org Palladium-catalyzed cascade reactions involving aniline derivatives can also be employed to construct tricyclic nitrogen heterocycles. nih.gov

Table 2: Potential Heterocyclic Systems from this compound

| Reagent Class | Resulting Heterocycle | Synthetic Method (Example) |

|---|---|---|

| β-Diketones | Quinolines | Combes Synthesis |

| α,β-Unsaturated Ketones | Tetrahydroquinolines | Michael Addition/Cyclization |

| α-Haloketones | Pyrroles | Hantzsch Synthesis |

The ability to build such diverse ring systems makes this compound a valuable intermediate for generating libraries of compounds with varied three-dimensional shapes and biological activities.

Applications in Convergent and Divergent Synthetic Strategies

The structure of this compound is well-suited for both convergent and divergent synthetic strategies, which are designed to improve the efficiency of multistep syntheses. wikipedia.orgscholarsresearchlibrary.com

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. nih.govnih.gov Starting with this compound as the core, the primary amine can be reacted with a multitude of different building blocks (e.g., a diverse set of acid chlorides, sulfonyl chlorides, or aldehydes for reductive amination). This approach allows for the rapid creation of a family of analogues from a single precursor, which is particularly useful in drug discovery for exploring structure-activity relationships. nih.govresearchgate.net

The dual applicability in these advanced synthetic strategies underscores the compound's role as a versatile and valuable building block.

Derivatization to Form Advanced Chemical Scaffolds

Derivatization of this compound, primarily at the nucleophilic amino group, provides access to a wide range of advanced chemical scaffolds. A scaffold can be considered the core structure of a molecule to which various functional groups are attached. cam.ac.uk The ability to easily modify this starting material allows for the systematic construction of molecules with increased complexity and tailored properties.

Key derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Diazotization: Conversion of the amine to a diazonium salt, which can then be substituted with a wide range of functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

These derivatizations are foundational steps in Diversity-Oriented Synthesis (DOS) , a strategy aimed at creating collections of compounds with a high degree of structural diversity to explore novel areas of chemical space. nih.govnih.govfrontiersin.org By applying these transformations, this compound can be elaborated into more complex and three-dimensional scaffolds, which are valuable starting points for fragment-based drug discovery and the development of new bioactive agents. frontiersin.org

Structural Modifications and Analogues of 3 4 Aminophenoxy N,n Dimethylpropanamide

Design and Synthesis of Derivatives with Varied N,N-Dimethyl Amide Substituents

The N,N-dimethyl amide moiety is a key structural feature that can be modified to influence properties such as solubility, metabolic stability, and steric profile. The synthesis of analogues with varied N-alkyl substituents typically involves the reaction of 3-(4-aminophenoxy)propanoic acid (or its activated derivative, like an acyl chloride) with a diverse range of primary or secondary amines. masterorganicchemistry.comacs.org

Systematic variation of the N-substituents allows for a detailed exploration of structure-activity relationships (SAR). For instance, replacing the methyl groups with larger alkyl chains (e.g., ethyl, propyl) or incorporating them into a cyclic system (e.g., pyrrolidine, piperidine, morpholine) can significantly alter the molecule's lipophilicity and conformation. Studies on other N,N-dialkyl amides have shown that increasing the steric bulk on the amide nitrogen can influence molecular interactions and extraction behavior, a principle applicable to this scaffold. researchgate.net

The introduction of different N-alkyl groups can be achieved via standard amidation reactions. For example, coupling 3-(4-(tert-butoxycarbonylamino)phenoxy)propanoic acid with various secondary amines using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by deprotection of the amino group, would yield a library of derivatives. mdpi.com

Table 1: Hypothetical Analogues with Varied Amide Substituents

| R1 | R2 | Resulting Amine | Expected Change in Properties |

|---|---|---|---|

| Methyl | Methyl | Dimethylamine (B145610) | Baseline (Parent Compound) |

| Ethyl | Ethyl | Diethylamine | Increased lipophilicity and steric bulk |

| -(CH2)4- | Pyrrolidine | Constrained conformation, moderate lipophilicity | |

| -(CH2)5- | Piperidine | Constrained conformation, increased lipophilicity | |

| -(CH2)2-O-(CH2)2- | Morpholine | Increased polarity and aqueous solubility |

Exploration of Substituents on the Phenoxy and Aminophenyl Moieties

The two aromatic rings in the 3-(4-aminophenoxy)-N,N-dimethylpropanamide structure are prime targets for substitution to modulate electronic properties and introduce new interaction points. Both the aminophenyl and phenoxy rings are activated towards electrophilic aromatic substitution. libretexts.orglibretexts.org

Aminophenyl Ring Modification: The amino group is a strong ortho-, para-directing activator. wikipedia.orgquora.com Direct electrophilic substitution on the aminophenyl ring can be challenging to control and may lead to multiple products or oxidation. libretexts.org A common strategy to overcome this is to protect the amine as an amide (e.g., acetanilide), which attenuates its activating effect and allows for more controlled substitution. libretexts.org Following the introduction of a substituent, the protecting group can be removed via hydrolysis to restore the free amine. wikipedia.org Substituents such as halogens (Cl, Br), nitro (NO2), and alkyl groups can be introduced at the positions ortho to the amino group.

Phenoxy Ring Modification: The phenoxy ether is also an ortho-, para-directing activating group. Substituents can be introduced either by starting with a pre-substituted phenol (B47542) or through electrophilic substitution on the phenoxy ring of an intermediate. For example, the synthesis could start from a substituted 4-nitrophenol (B140041), which is then coupled with a propanamide precursor, followed by reduction of the nitro group to an amine. researchgate.net This approach allows for a wide variety of substituents (e.g., fluoro, chloro, methyl, methoxy) to be placed on the phenoxy ring.

Table 2: Examples of Ring-Substituted Analogues and Potential Synthetic Precursors

| Substitution Site | Substituent (X) | Potential Starting Material | Expected Effect |

|---|---|---|---|

| Aminophenyl Ring | 3-Chloro | 2-Chloro-4-nitroaniline | Electron-withdrawing |

| Aminophenyl Ring | 3-Methyl | 2-Methyl-4-nitroaniline | Electron-donating, increased lipophilicity |

| Phenoxy Ring | 2'-Fluoro | 2-Fluoro-4-nitrophenol | Electron-withdrawing, potential H-bond acceptor |

| Phenoxy Ring | 3'-Methoxy | 3-Methoxy-4-nitrophenol | Electron-donating |

Isosteric Replacements and Bioisosterism in Related Structural Motifs

Bioisosterism is a widely used strategy in drug design to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.govuniroma1.it Several functional groups within this compound can be replaced with known bioisosteres.

Amide Bond Isosteres: The amide bond is susceptible to hydrolysis by proteases in vivo. Replacing it with more stable mimics can enhance metabolic stability. nih.gov Common non-classical isosteres for the amide group include 1,2,3-triazoles, oxadiazoles, and trifluoroethylamines. nih.govfrontiersin.org For example, a 1,2,3-triazole analogue could be synthesized via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Table 3: Potential Bioisosteric Replacements

| Original Group | Location | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|---|

| Amide (-CONH-) | Propanamide side chain | 1,2,3-Triazole | Improve metabolic stability, maintain H-bonding capability |

| Amide (-CONH-) | Propanamide side chain | Trifluoroethylamine (-CF3-NH-) | Mimics peptide bond geometry, alters basicity frontiersin.org |

| Ether (-O-) | Phenoxy linkage | Thioether (-S-) | Alter bond angle and lipophilicity |

| Ether (-O-) | Phenoxy linkage | Sulfone (-SO2-) | Increase polarity, act as H-bond acceptor |

| Phenyl Ring | Aminophenyl or Phenoxy | Pyridine, Thiophene | Modulate electronics, solubility, and metabolic profile u-tokyo.ac.jp |

Impact of Structural Variation on Chemical Reactivity and Synthetic Accessibility

The structural modifications discussed in the preceding sections have a direct impact on the chemical reactivity and the synthetic routes required to access the analogues.

Chemical Reactivity:

Basicity of the Aniline (B41778) Nitrogen: The basicity of the primary amino group is influenced by substituents on the aminophenyl ring. Electron-withdrawing groups (e.g., -Cl, -NO2) decrease basicity, while electron-donating groups (e.g., -CH3, -OCH3) increase it. This change in basicity affects salt formation and the nucleophilicity of the amine in further reactions. wikipedia.org

Reactivity of Aromatic Rings: Substituents alter the electron density of the aromatic rings, affecting their susceptibility to electrophilic substitution. Electron-donating groups enhance reactivity, whereas electron-withdrawing groups deactivate the ring. libretexts.orglibretexts.org This is a critical consideration for any late-stage functionalization attempts.

Amide Bond Stability: The electronic nature of the N-substituents can subtly influence the stability of the amide bond towards hydrolysis, although this effect is generally less pronounced than steric effects. rsc.org

Synthetic Accessibility:

Starting Material Availability: The feasibility of synthesizing a desired analogue is often dictated by the commercial availability and cost of the substituted starting materials, such as substituted anilines and phenols. nih.govdigitellinc.comnih.govchemicalbook.com

Steric Hindrance: The introduction of bulky substituents, either on the amide nitrogen or on the aromatic rings adjacent to a reaction site, can sterically hinder reactions, requiring more forcing conditions or alternative synthetic routes. rsc.org For example, the synthesis of a di-ortho-substituted phenoxy derivative might be challenging due to steric hindrance around the ether linkage.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-(4-aminophenoxy)-N,N-dimethylpropanamide can be approached through several strategic pathways, leveraging established organic reactions. A common conceptual route involves the Williamson ether synthesis, where 4-nitrophenol (B140041) is reacted with N,N-dimethyl-3-chloropropanamide, followed by the reduction of the nitro group to a primary amine.

Future research is anticipated to concentrate on enhancing the efficiency and sustainability of these synthetic methods. This includes the exploration of greener solvents, the use of more benign reducing agents, and the development of catalytic systems that can streamline the process, potentially into a one-pot synthesis. researchgate.net The optimization of reaction conditions to improve yield and purity while minimizing waste is a key area of ongoing investigation.

| Synthetic Step | Potential Reagents and Catalysts | Key Research Focus |

| Etherification | 4-nitrophenol, N,N-dimethyl-3-halopropanamide, Base (e.g., K2CO3, NaH) | Phase-transfer catalysis, Microwave-assisted synthesis |

| Nitro Group Reduction | H2/Pd-C, SnCl2/HCl, NaBH4/NiCl2 | Catalytic transfer hydrogenation, Electrochemical reduction |

Advanced Computational Studies on Molecular Interactions and Reactivity Profiles

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. uomphysics.net Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for predicting its reactivity in various chemical transformations.

Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents and other molecules. uomphysics.net These studies are vital for understanding its potential role in biological systems or as a component in larger molecular assemblies. The molecular electrostatic potential (MEP) map can further elucidate the regions of the molecule that are electron-rich or electron-poor, guiding the design of new reactions and applications.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | HOMO-LUMO gap, Electron density distribution | Predicts chemical reactivity and sites of reaction |

| Molecular Dynamics (MD) | Conformational analysis, Solvation effects | Understands dynamic behavior and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Guides the design of targeted molecular interactions |

Exploration of Potential in Material Science as a Monomer or Cross-linker

The bifunctional nature of this compound, with its primary amine and amide functionalities, makes it a highly promising candidate for applications in material science. researchgate.net The primary amine group can readily participate in polymerization reactions, such as the formation of polyamides, polyimides, or polyureas. researchgate.netresearchgate.net The resulting polymers could exhibit unique properties due to the presence of the flexible ether linkage and the polar amide side chain, potentially leading to materials with enhanced solubility, thermal stability, or specific mechanical properties. ontosight.aiarizona.edu

Furthermore, this compound could serve as a valuable cross-linking agent. chempoint.comthermofisher.com In a polymer matrix, the amine group can react with suitable functional groups on polymer chains to create a three-dimensional network structure. google.comnih.gov This cross-linking can significantly improve the material's strength, rigidity, and resistance to solvents and heat. chempoint.com Research in this area is likely to focus on synthesizing and characterizing new polymers and cross-linked materials derived from this compound.

| Potential Application | Relevant Functional Group | Anticipated Material Properties |

| Monomer for Polyamides/Polyimides | Primary Amine | Enhanced solubility, Thermal stability, Modified mechanical properties |

| Cross-linking Agent | Primary Amine | Increased strength and rigidity, Improved solvent and heat resistance |

Potential in Catalytic Systems or Ligand Design based on its Functional Groups

The presence of both an amine and an amide group in this compound suggests its potential as a ligand in coordination chemistry and catalysis. derpharmachemica.com The nitrogen and oxygen atoms can act as donor sites for metal ions, forming stable coordination complexes. emory.edu The specific geometry and electronic properties of these complexes will depend on the metal center and the coordination mode of the ligand.

These metal complexes could find applications as catalysts in a variety of organic transformations. nih.gov For instance, aminophenol-based ligands have been successfully employed in transition metal-catalyzed reactions. derpharmachemica.com Future research may involve the synthesis of novel metal complexes with this ligand and the evaluation of their catalytic activity in reactions such as cross-coupling, oxidation, and reduction. The modular nature of the ligand would also allow for systematic modifications to fine-tune the catalytic performance.

| Functional Group | Role in Catalysis | Potential Catalytic Applications |

| Primary Amine, Amide Oxygen | Metal coordination sites | Cross-coupling reactions, Oxidation/Reduction reactions |

Integration into Supramolecular Architectures and Self-Assembled Systems

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding through its amine and amide groups, opens up possibilities for its use in supramolecular chemistry. tue.nlnih.govrsc.org This molecule could serve as a building block for the construction of well-defined, self-assembled structures like gels, liquid crystals, or molecular capsules. researchgate.netnih.govmdpi.com

The interplay between hydrogen bonding, π-π stacking of the aromatic ring, and dipole-dipole interactions of the amide group could lead to the formation of intricate and functional supramolecular assemblies. nih.gov Research in this direction would focus on understanding the principles that govern the self-assembly of this molecule and its derivatives, and on exploring the properties and potential applications of the resulting supramolecular materials in areas such as sensing, drug delivery, and nanotechnology. nih.gov

| Interaction Type | Resulting Supramolecular Structure | Potential Application Area |

| Hydrogen Bonding (Amine, Amide) | Gels, Liquid Crystals | Smart materials, Drug delivery |

| π-π Stacking (Aromatic Ring) | Ordered aggregates | Organic electronics, Sensing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.